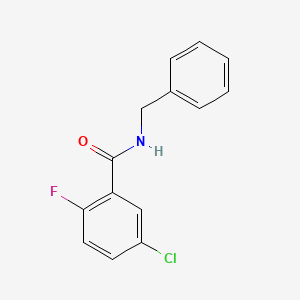

N-benzyl-5-chloro-2-fluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-benzyl-5-chloro-2-fluorobenzamide is an organic compound with the molecular formula C14H11ClFNO It is a derivative of benzamide, where the benzyl group is substituted at the nitrogen atom, and the benzene ring is further substituted with chlorine and fluorine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-chloro-2-fluorobenzamide typically involves the following steps:

Starting Materials: The synthesis begins with 5-chloro-2-fluorobenzoic acid and benzylamine.

Activation of Carboxylic Acid: The carboxylic acid group of 5-chloro-2-fluorobenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Amide Formation: The activated carboxylic acid reacts with benzylamine to form this compound. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and the use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-benzyl-5-chloro-2-fluorobenzamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

Nucleophilic Substitution: Substituted benzamides with different functional groups replacing chlorine or fluorine.

Reduction: N-benzyl-5-chloro-2-fluoroaniline.

Oxidation: 5-chloro-2-fluorobenzoic acid.

Wissenschaftliche Forschungsanwendungen

Antitubercular Activity

Recent studies have explored the antitubercular properties of compounds related to N-benzyl-5-chloro-2-fluorobenzamide. A series of amido derivatives have shown potent inhibitory effects against Mycobacterium tuberculosis (Mtb), particularly against multidrug-resistant strains. The structural modifications, including the introduction of halogens like chlorine and fluorine, have been pivotal in enhancing activity against resistant strains of Mtb .

Case Study : In a study published in Chemical & Pharmaceutical Bulletin, researchers synthesized various derivatives based on the lead compound. The results indicated that specific modifications led to improved metabolic stability and enhanced antitubercular activity, highlighting the importance of structure-activity relationships (SAR) in drug design .

Modulators of Nuclear Receptors

This compound has also been investigated as a potential modulator of nuclear receptors, specifically RORγt (Retinoic acid receptor-related orphan receptor gamma t). This receptor plays a critical role in immune response regulation and has been implicated in autoimmune diseases.

Research Findings : A study detailed the discovery and characterization of derivatives that modulate RORγt activity. Through molecular docking and in vitro assays, compounds similar to this compound were shown to interact effectively with the receptor, suggesting potential therapeutic applications in treating autoimmune disorders .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural components. The presence of the chloro and fluoro substituents enhances lipophilicity and bioavailability, making it a suitable candidate for further development in pharmaceutical applications.

| Structural Feature | Impact on Activity |

|---|---|

| Chloro Group | Increases hydrophobic interactions and metabolic stability |

| Fluoro Group | Enhances lipophilicity and receptor binding affinity |

| Benzyl Moiety | Contributes to overall molecular stability |

Safety and Toxicity

Preliminary toxicity assessments indicate moderate cytotoxicity levels for derivatives of this compound, suggesting that while they exhibit promising biological activities, further studies are necessary to evaluate their safety profiles comprehensively .

Wirkmechanismus

The mechanism of action of N-benzyl-5-chloro-2-fluorobenzamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The benzamide moiety can interact with the active site of enzymes, while the benzyl group and halogen substituents can enhance binding affinity and specificity. The exact molecular targets and pathways involved vary depending on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-benzyl-5-chlorobenzamide: Lacks the fluorine substituent.

N-benzyl-2-fluorobenzamide: Lacks the chlorine substituent.

N-benzyl-5-chloro-2-methylbenzamide: Has a methyl group instead of fluorine.

Uniqueness

N-benzyl-5-chloro-2-fluorobenzamide is unique due to the presence of both chlorine and fluorine substituents on the benzene ring. This combination can influence its chemical reactivity and biological activity, making it a valuable compound for specific applications where these properties are desired.

Eigenschaften

IUPAC Name |

N-benzyl-5-chloro-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClFNO/c15-11-6-7-13(16)12(8-11)14(18)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNLVGODJVUXCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.